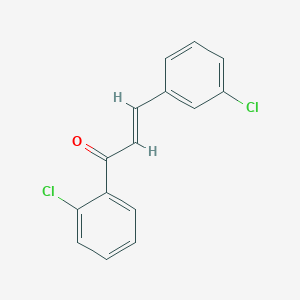

![molecular formula C12H17NO4S B3121385 3-[(tert-Butoxycarbonyl)amino]-3-(3-thienyl)-propanoic acid CAS No. 284492-23-5](/img/structure/B3121385.png)

3-[(tert-Butoxycarbonyl)amino]-3-(3-thienyl)-propanoic acid

Overview

Description

“3-[(tert-Butoxycarbonyl)amino]-3-(3-thienyl)-propanoic acid” is a chemical compound with the CAS Number: 500788-99-8 . It has a molecular weight of 271.34 . The compound is also known as Boc-®-3-amino-3-(3-thienyl)propionic acid . It is typically stored at temperatures between 0 - 8 C . The compound is a white powder in its physical form .

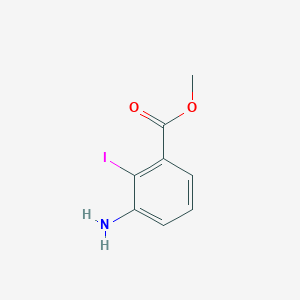

Molecular Structure Analysis

The IUPAC name of the compound is (3R)-3-[(tert-butoxycarbonyl)amino]-3-(3-thienyl)propanoic acid . The InChI code for the compound is 1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(6-10(14)15)8-4-5-18-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1 .Physical And Chemical Properties Analysis

The compound has a melting point range of 129 - 131 C . It is a white powder in its physical form .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-[(tert-Butoxycarbonyl)amino]-3-(3-thienyl)-propanoic acid, also known as 3-((tert-Butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid:

Peptide Synthesis

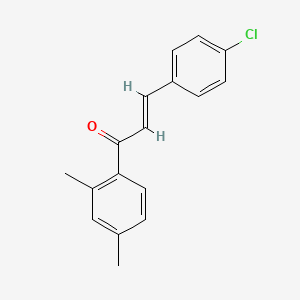

3-[(tert-Butoxycarbonyl)amino]-3-(3-thienyl)-propanoic acid is commonly used in peptide synthesis as a building block. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, preventing unwanted side reactions during peptide chain elongation. This compound is particularly useful in the synthesis of peptides that incorporate thiophene-containing amino acids, which can impart unique electronic and structural properties to the peptides .

Pharmaceutical Research

In pharmaceutical research, this compound is explored for its potential in drug development. The presence of the thiophene ring, a sulfur-containing heterocycle, can enhance the biological activity of drug candidates. Researchers investigate its role in the design of novel therapeutic agents, particularly those targeting specific enzymes or receptors .

Material Science

The unique structural features of 3-[(tert-Butoxycarbonyl)amino]-3-(3-thienyl)-propanoic acid make it valuable in material science. It can be used in the development of organic semiconductors and conductive polymers. The thiophene moiety contributes to the electronic properties of these materials, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Synthetic Organic Chemistry

Lastly, this compound is a valuable intermediate in synthetic organic chemistry. Its versatile functional groups allow for various chemical modifications, making it a useful starting material for the synthesis of more complex molecules. Researchers utilize it to develop new synthetic methodologies and to construct diverse chemical libraries for screening purposes.

properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(6-10(14)15)8-4-5-18-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXVJQPFJWSOQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

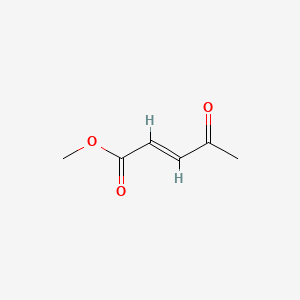

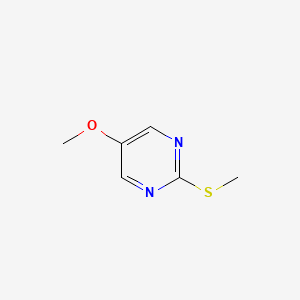

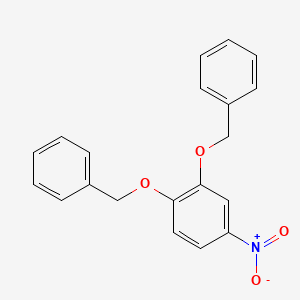

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

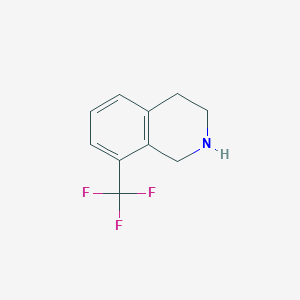

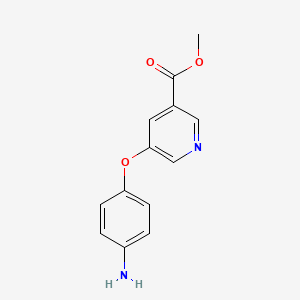

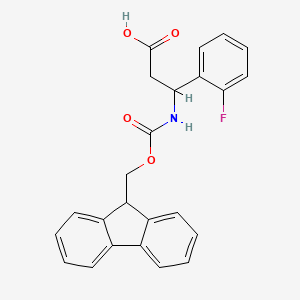

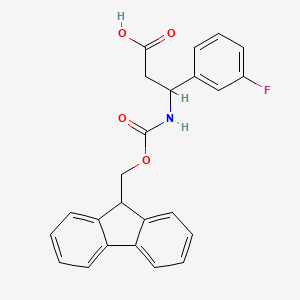

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.